2,6-Difluoropyridine-3-boronic acid chemical properties
2,6-Difluoropyridine-3-boronic acid chemical properties
An In-depth Technical Guide on 2,6-Difluoropyridine-3-boronic acid
Introduction
2,6-Difluoropyridine-3-boronic acid is a fluorinated pyridine derivative widely utilized in organic synthesis, particularly in the field of medicinal chemistry and materials science.[1] The presence of two electron-withdrawing fluorine atoms significantly alters the electronic properties of the pyridine ring, influencing the compound's reactivity, stability, and utility as a synthetic building block.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 2,6-Difluoropyridine-3-boronic acid for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
2,6-Difluoropyridine-3-boronic acid is typically a white to light yellow crystalline solid.[2] Its key physical and chemical properties are summarized in the table below. The predicted high boiling point and moderate pKa are indicative of a stable, polar compound.
| Property | Value | Citations |
| Molecular Formula | C₅H₄BF₂NO₂ | [2][3][4][5] |
| Molecular Weight | 158.90 g/mol | [2][3][4] |
| CAS Number | 136466-94-9 | [1][3][4] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 168 °C | [2][4] |
| Boiling Point | 314.8 ± 52.0 °C (Predicted) | [2] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 6.77 ± 0.58 (Predicted) | [2] |
| Solubility | Soluble in water, methanol, ethanol. Generally soluble in DMSO, DMF, acetonitrile, THF. Sparingly soluble in nonpolar solvents like toluene and hexanes. | [2][6] |
Synthesis and Experimental Protocols
The synthesis of 2,6-Difluoropyridine-3-boronic acid is commonly achieved via a directed ortho-metalation-borylation sequence starting from 2,6-difluoropyridine.
General Synthesis Protocol
A typical synthesis involves the deprotonation of 2,6-difluoropyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated intermediate with a boron electrophile such as trimethyl borate.[1] The subsequent acidic workup hydrolyzes the boronate ester to afford the desired boronic acid.
-
LDA Preparation : A solution of lithium diisopropylamide (LDA) is prepared by the slow, dropwise addition of diisopropylamine to n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-20 °C to 0 °C).[1]
-
Lithiation : The LDA solution is cooled further (typically to -78 °C), and a solution of 2,6-difluoropyridine in THF is added slowly. The reaction mixture is stirred to ensure the formation of the lithiated pyridine intermediate.
-
Borylation : Trimethyl borate is added to the reaction mixture at low temperature, quenching the lithiated species to form a boronate ester intermediate.[1]
-
Hydrolysis and Workup : The reaction is warmed to room temperature and then quenched with an aqueous acid, such as 4M hydrochloric acid, to hydrolyze the boronate ester.[1] The pH is adjusted to approximately 4.[1]
-
Extraction and Isolation : The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,6-difluoropyridine-3-boronic acid, which can often be used without further purification.[1]
Caption: Workflow for the synthesis of 2,6-difluoropyridine-3-boronic acid.
Reactivity and Applications in Suzuki-Miyaura Coupling
2,6-Difluoropyridine-3-boronic acid is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing complex molecules like pharmaceuticals and functional materials.[7][8] The fluorine atoms on the pyridine ring act as strong electron-withdrawing groups, which can enhance the stability and modify the reactivity of the boronic acid.[1][2]
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition : The palladium(0) catalyst reacts with an organohalide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group (R²) to the palladium(II) complex, displacing the halide.[9]
-
Reductive Elimination : The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of an aryl halide with 2,6-difluoropyridine-3-boronic acid.
-
Reaction Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl halide (1.0 equiv.), 2,6-difluoropyridine-3-boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[7]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).[7]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill it with an inert gas (e.g., argon or nitrogen) at least three times to remove oxygen.[7]
-
Solvent Addition : Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe.[7][10]
-
Reaction : Heat the mixture to the required temperature (typically 80-110 °C) with stirring.[7] Monitor the reaction's progress using techniques like TLC or GC-MS.[7]
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under vacuum. Purify the resulting crude product by flash column chromatography on silica gel.[7]
Stability and Storage
Boronic acids as a class of compounds are susceptible to several degradation pathways, making proper storage and handling critical for maintaining reagent integrity.[6]
-
Moisture : Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this is often reversible, acyclic boronic esters are generally unstable towards hydrolysis.[11]
-
Oxidation : The carbon-boron bond can be cleaved through oxidation, a process known as protodeboronation, which is a significant degradation pathway for many boronic acids.[6]
-
Heat and Light : Elevated temperatures can accelerate degradation.[6] While less documented for this specific compound, some organic molecules are susceptible to photodecomposition.[6]
Recommended Storage: For optimal stability, 2,6-Difluoropyridine-3-boronic acid should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[2][6] Refrigeration at 2-8 °C is recommended.[2][6]
Safety Information
2,6-Difluoropyridine-3-boronic acid is an irritant and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use.[3][5]
| Safety Aspect | Information | Citations |
| Signal Word | Warning | [3][5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |
| Personal Protective Equipment (PPE) | Safety goggles (EN 166), protective gloves, long-sleeved clothing, and a NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling this compound. | [3] |
References
- 1. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]
- 2. 2,6-Difluoropyridine-3-boronic acid CAS#: 136466-94-9 [amp.chemicalbook.com]
- 3. fishersci.fi [fishersci.fi]
- 4. 2,6-difluoropyridyl-3-boronic acid - 136466-94-9 - Structure, Synthesis, Properties [organoborons.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
